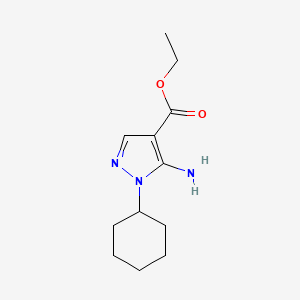

5-Amino-1-Cyclohexyl-1H-Pyrazol-4-carbonsäureethylester

Übersicht

Beschreibung

5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester (ACE) is an organic compound that is widely used in various scientific research applications. It is a versatile molecule that has been used in the synthesis of various compounds, as a catalyst for biochemical reactions, and as a substrate for enzymatic processes. ACE is also known for its ability to bind to various proteins and nucleic acids, making it a useful tool in biochemical and physiological research.

Wissenschaftliche Forschungsanwendungen

Rolle bei der Synthese von Pyrazolderivaten

Pyrazolderivate sind eine besondere Klasse von N-heterocyclischen Verbindungen (NHCps), die einen heteroaromatischen Fünfring mit zwei benachbarten Stickstoffatomen in der Ringstruktur tragen . Pyrazole können als schwache Basen oder Säuren wirken, wobei die mögliche Stärke stark von der Art ihrer Substituentengruppen abhängt . Die anderen drei Positionen im Ring ermöglichen strukturelle Varianten, ausgehend von geeigneten Vorläufern oder unter Verwendung von Nachfunktionalisierungsreaktionen, sobald der Pyrazolring gebildet ist . Diese Variationen verleihen den Pyrazolen vielfältige und wertvolle synthetische, biologische und photophysikalische Eigenschaften .

Verwendung in der Bioorganischen-Verbindungen-Forschung

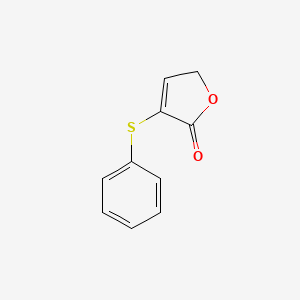

Pyrazolhaltige Verbindungen stellen eine der einflussreichsten Familien von N-Heterocyclen dar, da sie eine nachgewiesene Anwendbarkeit und Vielseitigkeit als synthetische Zwischenprodukte bei der Herstellung relevanter Chemikalien in den Bereichen Biologie, physikalische Chemie, Materialwissenschaften und Industrie besitzen . Daher ist die Synthese strukturell diverser Pyrazolderivate sehr wünschenswert, und verschiedene Forscher konzentrieren sich weiterhin auf die Herstellung dieses funktionalen Gerüsts und die Suche nach neuen und verbesserten Anwendungen .

Rolle bei der Synthese von Pyrazolochinolinen

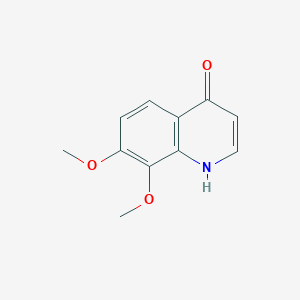

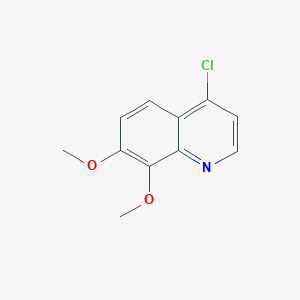

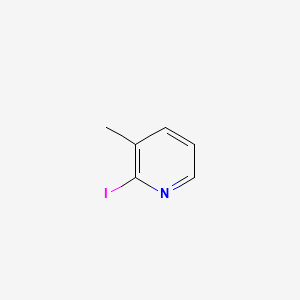

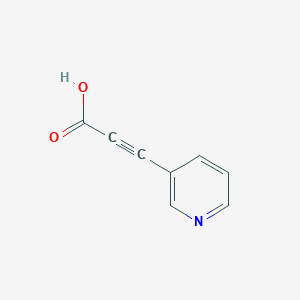

Die Reaktion von 5-Aminopyrazolen und den o-Halogen-Derivaten aromatischer Carbonsäuren hat eine gewisse Bedeutung für die Synthese von Pyrazolochinolinen, die an der 4-Chlor/Brom- oder Hydroxylposition substituiert sind .

Verwendung in der Aminschutzreaktion

Moshos et al. verwendeten 1H-Pyrazol-4-carbonsäureethylester als Ausgangsmaterial, um die Aminschutzreaktion durchzuführen, und die anschließende Hydrolyse ergab 1-Methyl-5-[(Triphenylmethyl)amino]-1H-pyrazol-4-carbonsäure .

Rolle bei der Synthese von Pyrazolderivaten

In den letzten zehn Jahren hat das Interesse an der Pyrazolchemie deutlich zugenommen, vor allem angetrieben durch die Entdeckung faszinierender Eigenschaften, die von zahlreichen Pyrazolderivaten gezeigt wurden . Der Begriff „Pyrazol“ wurde erstmals 1883 von Ludwig Knorr entdeckt , während Edward Buchner als der erste anerkannt wird, der es 1889 synthetisierte . Pyrazole, als fünfgliedrige Heterocyclen, gehören zu einer Klasse von Verbindungen, die in der organischen Synthese hoch geschätzt werden .

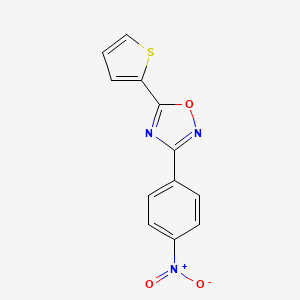

Verwendung bei der Synthese von industriell und pharmazeutisch wichtigen Chemikalien

Einige kondensierte Pyrazole haben auch verschiedene biologische Aktivitäten, außergewöhnliche photophysikalische Eigenschaften und eine hohe synthetische Vielseitigkeit gezeigt, die die Gewinnung von industriell und pharmazeutisch wichtigen Chemikalien ermöglichen .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLJJSMRVILYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325781 | |

| Record name | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21253-62-3 | |

| Record name | NSC517984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)